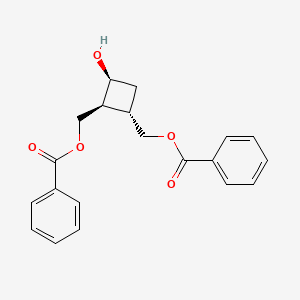
(1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of cyclobutanol derivatives often involves intricate chemical reactions that are designed to manipulate the molecule's core structure and functional groups. For example, the synthesis of enantiomerically pure bis(hydroxymethyl)-branched cyclohexenyl and cyclohexyl purines, which share structural similarities with the target compound, employs a strategy of racemic mixture resolution, followed by specific reactions like benzoylation and epoxidation (Rosenquist Å et al., 1996). Similarly, the construction of complex cyclobutane frameworks can involve sequential Diels–Alder reactions, as demonstrated in the synthesis of polycyclic ring systems from 1,2-bisylidenecyclobutanes (Minami et al., 1984).
Molecular Structure Analysis
The molecular structure of cyclobutanol derivatives is characterized by the presence of a four-membered cyclobutane ring, which is known for its strain and unique reactivity. The molecular and crystal structure studies of related compounds, such as r-1, c-2, t-3, t-4-1,3-Bis[2-(5-R-benzoxazolyl)]-2,4-di(4-R'-phenyl)cyclobutane, provide insights into the stereo-selectivity and the impact of substituents on the molecular conformation (Wenqin Zhang et al., 2010).
Chemical Reactions and Properties
Cyclobutanol derivatives undergo a variety of chemical reactions, reflecting their diverse chemical properties. For instance, the acid-catalyzed reaction of 2-hydroxycyclobutanone with benzylic alcohols showcases the reactivity of cyclobutanol derivatives towards forming ether linkages under specific conditions (Alberto Martis et al., 2017). Additionally, the dissociation behavior of cyclobutane derivatives under sterically strained conditions offers insights into their stability and reactivity patterns (N. Burford et al., 2005).
Physical Properties Analysis
The physical properties of cyclobutanol derivatives, such as melting points, solubility, and crystalline structure, are influenced by their molecular geometry and the nature of their substituents. Studies focusing on the self-assembly of conformationally rigid dialcohols, like bis-benzocyclobutenols, into supramolecular structures highlight the importance of hydrogen bonding and stereochemistry in determining the physical properties of these compounds (Alankriti Bajpai et al., 2013).
Chemical Properties Analysis
The chemical properties of "(1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol" and related cyclobutanol derivatives are characterized by their reactivity towards various chemical reagents and conditions. The synthesis and reactivity of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives, catalyzed by urea under ultrasound, demonstrate the influence of catalytic conditions on the yield and efficiency of cyclobutanol derivative synthesis (Ji-tai Li et al., 2012).
Aplicaciones Científicas De Investigación
Cyclobutane-Containing Alkaloids
Research on cyclobutane-containing alkaloids isolated from both terrestrial and marine species has revealed over 60 biologically active compounds exhibiting antimicrobial, antibacterial, antitumor, and other activities. These compounds' structures, synthesis, origins, and biological activities are crucial for drug discovery, highlighting the importance of cyclobutane moieties in developing new pharmaceuticals (Sergeiko et al., 2008).
Catalytic Non-Enzymatic Kinetic Resolution
In synthetic chemistry, catalytic non-enzymatic kinetic resolution has been employed to achieve high enantioselectivity and yield for chiral compounds. This approach is significant for asymmetric organic synthesis, providing an alternative to enzymatic methods in producing enantiopure compounds, which might be relevant for derivatives of “(1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol” (Pellissier, 2011).
Applications in Wastewater Treatment
Cyclodextrin-epichlorohydrin polymers, studied for their environmental applications, demonstrate the ability to form inclusion complexes with various pollutants. This feature leads to applications in water and wastewater treatment, where cyclobutane derivatives might find use in removing pollutants through host-guest interactions (Crini, 2021).
Synthesis and Biological Activity
The synthesis and biological activity of benzimidazole-quinoline derivatives have been reviewed, indicating the importance of heterocyclic compounds in drug development. This suggests that compounds with cyclobutanol moieties, like “(1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol,” could have potential in developing new bioactive compounds with therapeutic applications (Salahuddin et al., 2023).
Propiedades
IUPAC Name |
[(1S,2S,3S)-2-(benzoyloxymethyl)-3-hydroxycyclobutyl]methyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c21-18-11-16(12-24-19(22)14-7-3-1-4-8-14)17(18)13-25-20(23)15-9-5-2-6-10-15/h1-10,16-18,21H,11-13H2/t16-,17-,18+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLLKKWTDDEQAD-KURKYZTESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1O)COC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H]1O)COC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

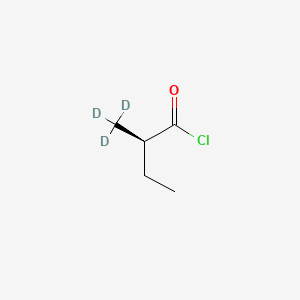
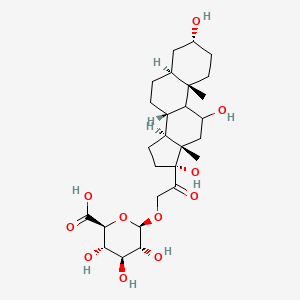
![Furo[2,3-b]furan, 2,3,3a,6a-tetrahydro-, (3aR,6aS)-rel-](/img/structure/B1146788.png)

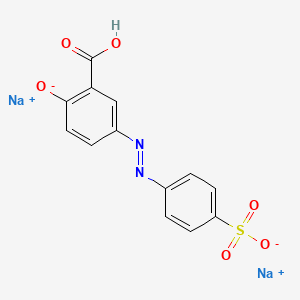
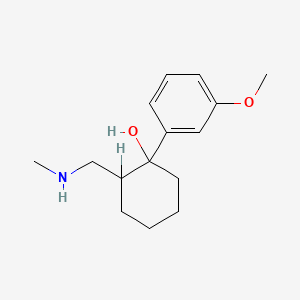
![(S)-N-[2-[2,3-Dihydro-6-hydroxy-7-(2-hydroxyethyl)-1H-inden-1-YL]ethyl]propanamide](/img/structure/B1146796.png)
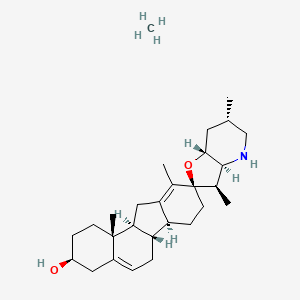
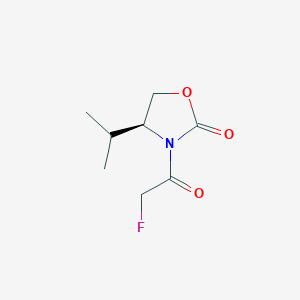
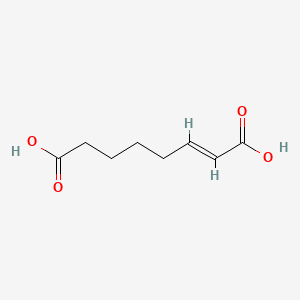
![3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid](/img/structure/B1146807.png)